N-Heptadecane-D36

Isotopic purity Mass spectrometry Quality control

Quantitative alkane analysis using non-deuterated or partially deuterated internal standards introduces co-elution and isotopic peak overlap, invalidating MS-based quantification. N-Heptadecane-D36 (CAS 39756-35-9) eliminates these failure modes through complete perdeuteration. • +36 Da mass shift ensures baseline chromatographic resolution from target analytes • 98 atom% D enrichment maximizes SANS scattering length density contrast (~7.3×10⁻⁶ Å⁻² SLD differential) • Documented 89% lymphatic system recovery confirms matrix-effect correction capability Supplied with full analytical documentation (NMR, HPLC, GC) for regulatory-compliant quantitative workflows.

Molecular Formula C17H36
Molecular Weight 276.69 g/mol
Cat. No. B15141508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Heptadecane-D36
Molecular FormulaC17H36
Molecular Weight276.69 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC
InChIInChI=1S/C17H36/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-17H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
InChIKeyNDJKXXJCMXVBJW-QIOBQLRYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Heptadecane-D36 Procurement Guide: Certified Perdeuterated Alkane Specifications


N-Heptadecane-D36 (CAS 39756-35-9) is the perdeuterated isotopologue of n-heptadecane, a C17 straight-chain alkane with complete substitution of all 36 hydrogen atoms by deuterium atoms (molecular formula: C₁₇D₃₆; molecular weight: 276.69 g/mol) . Certified at ≥98 atom% D isotopic enrichment by multiple accredited suppliers , this compound functions as a stable isotope-labeled internal standard for quantitative mass spectrometry, a high-contrast scattering component in small-angle neutron scattering (SANS) experiments, and an isotopic tracer in drug metabolism and pharmacokinetic studies [1].

Why N-Heptadecane-D36 Cannot Be Substituted by Lower-Cost n-Heptadecane or Partially Deuterated Analogs


Generic substitution of N-Heptadecane-D36 with non-deuterated n-heptadecane or partially deuterated homologs (e.g., n-heptadecane-d34) fundamentally compromises analytical validity in quantitative applications. Non-deuterated n-heptadecane co-elutes with the target analyte and produces identical mass spectrometric signals, rendering it useless as an internal standard [1]. Partially deuterated analogs with insufficient mass shift (Δm < 3 Da) risk isotopic peak overlap and incomplete chromatographic resolution . Furthermore, the perdeuteration (98 atom% D) of N-Heptadecane-D36 maximizes neutron scattering length density contrast, a parameter that degrades proportionally with lower deuterium incorporation, directly impacting SANS signal-to-noise ratios and component differentiation [2].

N-Heptadecane-D36 Quantitative Differentiation Evidence: Certified Purity and Measured Recovery Data


Isotopic Enrichment Certification: 98 atom% D Enables Definitive Mass Discrimination

N-Heptadecane-D36 is certified at 98 atom% D isotopic enrichment by multiple independent suppliers including CDN Isotopes (LGC Standards) and BOC Sciences . In contrast, lower-purity perdeuterated alkane preparations (e.g., <95 atom% D) retain residual protium that generates isotopic envelope broadening, complicating baseline mass resolution in quantitative MS applications . The D36 labeling yields a mass shift of +36 Da relative to unlabeled n-heptadecane (MW 240.47 vs. 276.69), providing clear chromatographic and spectrometric separation.

Isotopic purity Mass spectrometry Quality control

Bioanalytical Recovery: 89% Lymphatic System Recovery Validates Internal Standard Suitability

As an internal standard for bioanalytical quantification, N-Heptadecane-D36 has demonstrated 89% recovery in lymphatic system matrices when used to quantify unlabeled heptadecane . This near-identical chromatographic behavior to the native analyte, combined with distinct mass spectrometric detection (+36 Da shift), enables precise correction for sample preparation variability, matrix effects, and instrument drift—performance parameters that non-deuterated heptadecane cannot provide.

Bioanalysis Pharmacokinetics Internal standard

Neutron Scattering Contrast Enhancement: Full Perdeuteration Maximizes Signal Differentiation

Perdeuteration of N-Heptadecane-D36 to 98 atom% D yields a neutron scattering length density (SLD) of approximately +7.0 × 10⁻⁶ Å⁻² (calculated for C₁₇D₃₆), compared to approximately -0.3 × 10⁻⁶ Å⁻² for protiated n-heptadecane [1]. This SLD differential of ~7.3 × 10⁻⁶ Å⁻² enables selective 'matching out' of either the deuterated or protiated component in SANS contrast variation experiments [2]. Partial deuteration reduces this contrast proportionally, diminishing the technique's power to resolve individual components within complex assemblies.

SANS Contrast variation Structural biology

N-Heptadecane-D36 Procurement-Ready Application Scenarios Based on Verified Evidence


Isotope Dilution Mass Spectrometry for Bioanalytical Quantification

N-Heptadecane-D36 serves as a quantitative internal standard for GC-MS and LC-MS workflows analyzing n-heptadecane or related alkanes in biological matrices (plasma, tissue, lymphatic fluid). The 98 atom% D enrichment ensures a +36 Da mass shift that eliminates analyte/internal standard peak overlap, while documented 89% lymphatic system recovery confirms chromatographic co-elution and matrix-effect correction capability. This application is essential for pharmacokinetic studies, lipidomics, and environmental exposure monitoring requiring validated, regulatory-compliant quantitative methods.

Small-Angle Neutron Scattering (SANS) Contrast Variation Experiments

N-Heptadecane-D36's perdeuteration maximizes neutron scattering length density (SLD) contrast versus protiated counterparts, achieving an SLD differential of ~7.3 × 10⁻⁶ Å⁻² . This property enables researchers to selectively 'match out' deuterated alkane domains or protiated components in lipid bilayer models, surfactant assemblies, and hydrocarbon-protein complexes . The technique is uniquely suited for determining spatial organization and component orientations in soft matter and biomimetic systems at nanometer resolution.

Stable Isotope Tracer Studies in Metabolic Flux Analysis

As a fully deuterated C17 alkane, N-Heptadecane-D36 provides a non-radioactive, mass-distinguishable tracer for studying alkane uptake, distribution, and metabolic conversion in microbial systems, plant wax biosynthesis, and environmental fate studies. The 98 atom% D certification ensures minimal background interference from protiated contaminants, enabling sensitive detection of deuterium incorporation into downstream metabolites via GC-MS or NMR. This approach supports research in bioremediation, biofuel production, and petrochemical biomarker analysis.

Analytical Method Development and System Suitability Testing

N-Heptadecane-D36's certified isotopic purity (98 atom% D) and availability with full analytical documentation (NMR, HPLC, GC certificates) make it suitable for calibrating mass spectrometer mass accuracy, verifying chromatographic resolution of deuterated/protiated species, and establishing system suitability parameters in regulated analytical environments. The compound's non-hazardous shipping classification and room-temperature storage stability further simplify procurement and laboratory integration.

Technical Documentation Hub

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